![molecular formula C23H22ClN3O2S B3399777 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-methoxyphenethyl)propanamide CAS No. 1040646-79-4](/img/structure/B3399777.png)
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-methoxyphenethyl)propanamide
Overview
Description
The compound “3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-methoxyphenethyl)propanamide” belongs to a class of compounds known as imidazo[2,1-b]thiazoles . These compounds have been reported to exhibit various biological activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole compounds involves the reaction of 4-chlorophenyl and 4-methoxyphenethyl groups . The C-2 position of the imidazo[2,1-b]thiazole structure is fixed with the 3,4-hydroxybenzene ring .Molecular Structure Analysis
The molecular structure of “3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-methoxyphenethyl)propanamide” includes a 4-chlorophenyl group, an imidazo[2,1-b]thiazol-3-yl group, and a 4-methoxyphenethyl group .Chemical Reactions Analysis
Imidazo[2,1-b]thiazole compounds have been found to exhibit various chemical reactions, including antimicrobial and antioxidant activities . The compounds show activity against gram-positive and negative bacteria .Future Directions
The future directions for research on “3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-methoxyphenethyl)propanamide” and similar compounds could involve further exploration of their biological activities, including their potential as anticancer agents . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action .
Mechanism of Action
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and other xenobiotic responses .
Mode of Action
The compound acts as an agonist for the CAR . It binds to the receptor and induces its nuclear translocation, leading to the expression of target genes . The compound displays more than 100-fold selectivity over PXR receptors and shows no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR .
Biochemical Pathways
Upon activation by the compound, CAR translocates to the nucleus and induces the expression of CYP2B6 . CYP2B6 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of xenobiotics in the body .
Result of Action
The activation of CAR and the subsequent induction of CYP2B6 expression can lead to the metabolism and clearance of various drugs and other xenobiotics . This can have implications for drug-drug interactions and the body’s response to various foreign substances.
properties
IUPAC Name |
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c1-29-20-9-2-16(3-10-20)12-13-25-22(28)11-8-19-15-30-23-26-21(14-27(19)23)17-4-6-18(24)7-5-17/h2-7,9-10,14-15H,8,11-13H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYCJMBVPVEBBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-methoxyphenethyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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